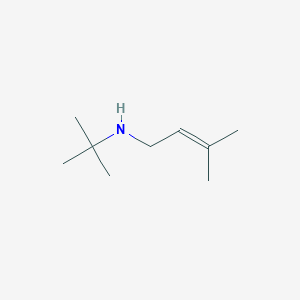
1,3,2-Dioxaphospholan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaphospholan-2-ol is a cyclic organophosphorus compound characterized by a five-membered ring containing two oxygen atoms and one phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphospholan-2-ol can be synthesized through the reaction of dichlorophosphates with alkanediols. For instance, polyfluoroalkyl dichlorophosphates react with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system to afford 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides . Another method involves the reaction of methyl dichlorophosphate with alkanediols under similar conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions: 1,3,2-Dioxaphospholan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions at the phosphorus atom are common, where nucleophiles replace leaving groups such as chloride.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like molecular oxygen or hydrogen peroxide are used under controlled conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols are employed in the presence of suitable catalysts or under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives.
科学研究应用
1,3,2-Dioxaphospholan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of cyclic phosphates and phosphonates.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,2-dioxaphospholan-2-ol involves its interaction with various molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to alterations in their structure and function. This interaction is facilitated by the electrophilic nature of the phosphorus atom, which can undergo nucleophilic attack .
相似化合物的比较
- 2-Chloro-1,3,2-dioxaphospholane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide
- 2-Fluoro-1,3,2-dioxaphospholane
Comparison: 1,3,2-Dioxaphospholan-2-ol is unique due to its specific ring structure and the presence of hydroxyl groups, which impart distinct reactivity and solubility properties. Compared to its analogs like 2-chloro-1,3,2-dioxaphospholane, it exhibits different reactivity patterns, particularly in nucleophilic substitution reactions . The presence of different substituents (e.g., chloro, fluoro) in similar compounds can significantly alter their chemical behavior and applications.
属性
CAS 编号 |
58402-90-7 |
|---|---|
分子式 |
C2H5O3P |
分子量 |
108.03 g/mol |
IUPAC 名称 |
2-hydroxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H5O3P/c3-6-4-1-2-5-6/h3H,1-2H2 |
InChI 键 |
GRZZTYUZNNKOFW-UHFFFAOYSA-N |
规范 SMILES |
C1COP(O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


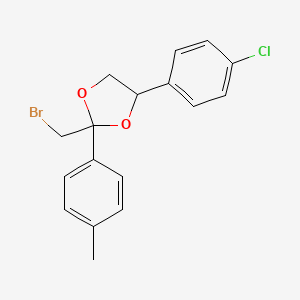
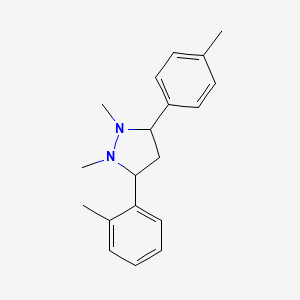
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
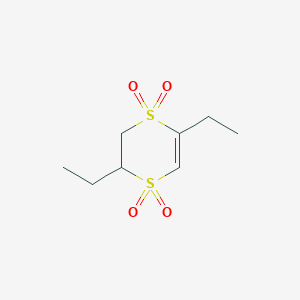

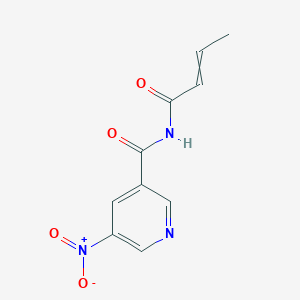
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
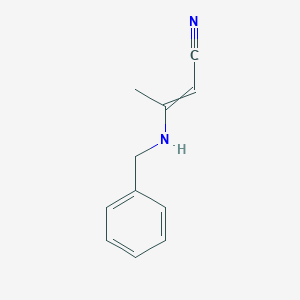
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
